Benzyl 3-hydroxycyclopentanecarboxylate
Description
Contextualization within Cyclopentane (B165970) Chemistry
The cyclopentane ring is a fundamental five-membered carbocyclic structure found in numerous natural products and biologically active molecules, most notably prostaglandins (B1171923) and certain steroids. The functionalization of the cyclopentane ring allows for the creation of a wide array of derivatives with specific three-dimensional arrangements. Benzyl (B1604629) 3-hydroxycyclopentanecarboxylate is one such derivative, providing a scaffold that can be chemically modified. The benzyl group often serves as a protecting group for the carboxylic acid, which can be removed under specific conditions to allow further reactions. Similarly, the hydroxyl group can be a handle for introducing new functionalities or can be a key feature for the target molecule's biological activity.
Significance as a Chiral Intermediate in Synthetic Chemistry
The primary significance of Benzyl 3-hydroxycyclopentanecarboxylate lies in its utility as a chiral intermediate. Chirality, or "handedness," is a critical concept in pharmaceutical chemistry, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological effects. The presence of two stereocenters in this compound (at carbons 1 and 3 of the cyclopentane ring) means it can exist in four different stereoisomeric forms.
Access to enantiomerically pure forms of this compound allows for the stereoselective synthesis of complex target molecules. For example, specific stereoisomers of 3-hydroxycyclopentanecarboxylate derivatives are crucial building blocks for the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects in animals. The controlled synthesis of a specific stereoisomer is often achieved through methods like enzymatic kinetic resolution. nih.govnih.gov
Overview of Key Stereoisomeric Forms and Their Importance in Research
The two chiral centers in this compound give rise to four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The relative orientation of the hydroxyl and benzyl carboxylate groups (cis or trans) defines these isomers.
The (1R,3R) and (1S,3S) isomers are a pair of enantiomers, as are the (1R,3S) and (1S,3R) isomers. The relationship between, for example, the (1R,3R) and (1R,3S) isomers is diastereomeric. Each of these stereoisomers can serve as a precursor to different series of chiral molecules. For instance, Benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate is specifically cited as a synthetic intermediate for pharmaceutical synthesis. medchemexpress.cn
The separation of these stereoisomers from a racemic mixture (a mixture containing equal amounts of enantiomers) is a key challenge and an active area of research. A common and effective method is enzymatic kinetic resolution (EKR). nih.gov This technique uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. nih.govnih.gov For example, lipases can selectively catalyze the acylation or hydrolysis of one enantiomer of a hydroxy ester, leaving the other enantiomer in high enantiomeric purity. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | Benzyl 3-hydroxycyclopentane-1-carboxylate chemicalbook.com |
| Synonyms | 3-Hydroxy-cyclopentanecarboxylic acid benzyl ester chemicalbook.com |
| CAS Number | 916736-76-0 chemicalbook.com |
| Molecular Formula | C13H16O3 chemicalbook.com |
| Molecular Weight | 220.26 g/mol medchemexpress.cn |
| Boiling Point | 342.5±35.0 °C (Predicted) chemicalbook.com |
| Density | 1.196±0.06 g/cm³ (Predicted) chemicalbook.com |
Table 2: Key Stereoisomers of this compound
| Stereoisomer | CAS Number | Significance |
|---|---|---|
| (1R,3R)-Benzyl 3-hydroxycyclopentane-1-carboxylate | 946152-80-3 medchemexpress.cnbldpharm.com | A specific chiral intermediate used in pharmaceutical synthesis. medchemexpress.cn |
| (1S,3S)-Benzyl 3-hydroxycyclopentane-1-carboxylate | Not Available | Enantiomer of the (1R,3R) form. |
| (1R,3S)-Benzyl 3-hydroxycyclopentane-1-carboxylate | Not Available | Diastereomer of the (1R,3R) and (1S,3S) forms. |
| (1S,3R)-Benzyl 3-hydroxycyclopentane-1-carboxylate | Not Available | Enantiomer of the (1R,3S) form. |
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUCOWDKAANTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 3 Hydroxycyclopentanecarboxylate
Classical and Modern Esterification Techniques
The final step in many synthetic routes, or the primary step if starting from the corresponding carboxylic acid, is the formation of the benzyl (B1604629) ester.
Direct esterification involves the reaction of a carboxylic acid with an alcohol. masterorganicchemistry.com The classical method is the Fischer esterification, where 3-hydroxycyclopentanecarboxylic acid is reacted with excess benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comgoogle.com This is an equilibrium-limited reaction, and often requires the removal of water to drive it to completion. researchgate.net
Modern protocols offer milder conditions and higher efficiency. One such method involves the use of di-tert-butyl dicarbonate (B1257347) ((BOC)₂O) as an activating agent in the presence of a nucleophilic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). lookchem.com This approach converts the carboxylic acid into a mixed anhydride (B1165640), which is then readily attacked by benzyl alcohol to form the desired ester. This method tolerates a wide variety of functional groups and proceeds in excellent yields. lookchem.com
Another convenient method for preparing benzyl esters under neutral conditions uses 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org This reagent, which can be generated in situ, acts as an electrophilic benzylating agent, transferring the benzyl group to the carboxylate anion efficiently. This protocol is particularly useful for sensitive substrates that cannot tolerate acidic or basic conditions. beilstein-journals.org
Table 3: Comparison of Direct Esterification Methods for Benzyl Esters
| Method | Reagents | Conditions | Advantages | Disadvantages | Citation |
|---|---|---|---|---|---|
| Fischer Esterification | Benzyl alcohol, H₂SO₄ or TsOH | Acidic, often requires heat and water removal | Inexpensive reagents | Equilibrium-limited, harsh conditions may not be suitable for sensitive substrates | masterorganicchemistry.com |
| (BOC)₂O/DMAP Coupling | Benzyl alcohol, (BOC)₂O, DMAP | Mild, neutral pH | High yields, tolerates many functional groups, clean reaction | Stoichiometric use of coupling agent | lookchem.com |
| Benzyloxypyridinium Reagent | Benzyl alcohol, 2-benzyloxypyridine, Methyl triflate | Neutral, can be heated | Mild conditions, suitable for complex and sensitive molecules | Reagent must be prepared, higher cost | beilstein-journals.org |
Transesterification Processes
Transesterification is a fundamental reaction in which the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of Benzyl 3-hydroxycyclopentanecarboxylate, this would typically involve reacting a simpler alkyl ester of 3-hydroxycyclopentanecarboxylic acid (e.g., the methyl or ethyl ester) with benzyl alcohol. This equilibrium-driven process often requires a catalyst, which can be either acidic or basic. N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for promoting transesterification reactions under mild conditions. organic-chemistry.org For instance, NHCs can enhance the nucleophilicity of benzyl alcohol, facilitating its attack on the starting ester. organic-chemistry.org Another approach utilizes metal-based catalysts, such as tetranuclear zinc clusters, which allow for efficient transesterification under mild conditions, compatible with various functional groups. organic-chemistry.org
A plausible transesterification route is summarized in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Outcome |
| Methyl 3-hydroxycyclopentanecarboxylate | Benzyl Alcohol | N-Heterocyclic Carbene (NHC) or Zn-Cluster | This compound + Methanol |
| Ethyl 3-hydroxycyclopentanecarboxylate | Benzyl Alcohol | Yttrium-based catalyst | This compound + Ethanol |
This table is illustrative of general transesterification processes.
Modified Steglich Esterification Procedures
The Steglich esterification is a highly effective method for forming esters from carboxylic acids and alcohols under exceptionally mild conditions, making it suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org The standard procedure utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org
The reaction proceeds via an O-acylisourea intermediate formed between the carboxylic acid and DCC. organic-chemistry.org While this intermediate can react directly with an alcohol, the process can be slow and prone to a side reaction where the intermediate rearranges into a stable N-acylurea, which is unreactive towards the alcohol. wikipedia.orgorganic-chemistry.org The crucial role of DMAP is to intercept the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This intermediate does not undergo rearrangement and reacts rapidly with the alcohol (in this case, benzyl alcohol) to furnish the desired ester, this compound, with high efficiency. organic-chemistry.org The byproduct of the coupling is dicyclohexylurea (DCU), which is sparingly soluble in most organic solvents and can be easily removed by filtration. wikipedia.org This method is particularly advantageous for sterically hindered or acid-labile compounds. organic-chemistry.orgorganic-chemistry.org
Key reagents in modified Steglich esterification are detailed below.
| Reagent | Function |
| 3-Hydroxycyclopentanecarboxylic acid | Carboxylic acid substrate |
| Benzyl alcohol | Alcohol substrate |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Dehydrating/Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | Acyl-transfer catalyst, suppresses side reactions |
Data sourced from general descriptions of the Steglich esterification. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Cyclopentane (B165970) Ring Formation and Functionalization Strategies
Cycloaddition Reactions
Cycloaddition reactions provide powerful and direct routes to cyclic systems. The [2+2] cycloaddition of a ketene, such as dichloroketene, with a functionalized cyclopentene (B43876) derivative can serve as a cornerstone for building the core structure, which can then be elaborated into the desired target. rsc.org Another powerful strategy is the Diels-Alder reaction, which forms a six-membered ring that can subsequently undergo ring contraction to yield a cyclopentane derivative. wikipedia.org Asymmetric Diels-Alder reactions, developed by E.J. Corey, utilize chiral catalysts to create highly functionalized and enantiomerically pure cyclopentane precursors, which are pivotal in modern prostaglandin (B15479496) synthesis. wikipedia.org
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has become a premier method for the formation of cyclic alkenes, including cyclopentenes. This reaction typically employs well-defined ruthenium or molybdenum catalysts to cyclize a diene precursor. For the synthesis of a cyclopentane core, a suitable 1,6-diene would be subjected to RCM to form a cyclopentene. This cyclopentene can then be hydrated or subjected to other functional group manipulations to install the 3-hydroxy group. One-pot strategies combining RCM with subsequent reactions, like Michael additions, have been developed to rapidly build substituted cyclopentanes. organic-chemistry.org
Derivatization of Pre-existing Cyclopentane Cores
A highly successful and frequently employed strategy involves the modification of readily available cyclopentane-based starting materials. libretexts.org A landmark in prostaglandin synthesis is the use of the "Corey lactone," a bicyclic lactone that contains the key stereochemical information required for the natural products. nih.govnih.gov This intermediate is derived from cyclopentadiene (B3395910) and can be chemically manipulated in a highly stereocontrolled manner. libretexts.orglibretexts.org The lactone is opened, and the functional groups are modified to introduce the requisite hydroxyl group at the C-3 position and the carboxylic acid (or its ester equivalent) at the C-1 position. Chemoenzymatic methods have also been developed to produce chiral cyclopentane core structures with high enantioselectivity, which are then converted into key intermediates for prostaglandin synthesis. nih.gov
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and minimize side products. In the context of synthesizing this compound, this is particularly evident in the esterification and coupling steps.
For instance, in the Steglich esterification, the amount of DMAP catalyst is crucial; typically, 5-10 mol% is sufficient to significantly accelerate the reaction and prevent the formation of the N-acylurea byproduct. organic-chemistry.org The choice of solvent and temperature also plays a significant role. The reaction is generally conducted at room temperature in aprotic solvents like dichloromethane (B109758). organic-chemistry.org
In chemoenzymatic approaches to prostaglandin precursors, optimization involves screening different enzymes and reaction conditions to achieve high enantioselectivity. nih.gov In cross-coupling reactions used to append side chains to the cyclopentane core, the choice of catalyst, ligand, and the use of additives to prevent side reactions are paramount. nih.gov For example, during a nickel-catalyzed coupling, the in-situ protection of a hydroxyl group with N-(Trimethylsilyl)imidazole was found to be essential to suppress the formation of an undesired epoxide byproduct. nih.gov
The following table illustrates the impact of reaction conditions on the outcome of relevant synthetic transformations.
| Reaction | Conditions Varied | Observation | Yield | Reference |
| Steglich Esterification | No DMAP vs. 5 mol% DMAP | Addition of DMAP significantly accelerates ester formation and suppresses N-acylurea byproduct. | High | organic-chemistry.org |
| Ni-catalyzed Coupling | No additive vs. N-(Trimethylsilyl)imidazole | Addition of silylating agent prevents intramolecular epoxide formation by protecting a nearby hydroxyl group. | Improved | nih.gov |
| Benzyl Ether Formation | Toluene vs. Trifluorotoluene (solvent) | Solvent choice can impact reaction efficiency for certain substrates. | Varies | beilstein-journals.org |
Solvent Effects on Reaction Outcomes
The choice of solvent plays a pivotal role in the synthesis of this compound, influencing reaction rates, selectivity, and the stability of intermediates.
In the hydroboration-oxidation of benzyl cyclopent-3-enecarboxylate, ethers are the most commonly employed solvents due to their ability to solubilize the borane (B79455) reagent and form stable complexes. Tetrahydrofuran (B95107) (THF) is a standard solvent, facilitating the hydroboration step by forming a borane-THF complex, which is less pyrophoric and easier to handle than diborane (B8814927) gas. lookchem.comscielo.org.bo The use of ethers like THF or diethyl ether is crucial for the dissociation of diborane into its monomeric form, which is the active hydroborating agent. youtube.com While the ethereal nature of the solvent is not reported to significantly alter the regioselectivity of the addition, it is essential for the reaction to proceed efficiently. nsf.gov
For the epoxidation of benzyl cyclopent-3-enecarboxylate, a variety of solvents can be utilized, with the choice often depending on the epoxidizing agent. For peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), chlorinated solvents such as dichloromethane (DCM) are frequently used. However, greener alternatives like ethyl acetate (B1210297) have also been explored. researchgate.netnih.gov The subsequent hydrolytic ring-opening of the resulting epoxide can be performed in a range of protic solvents, including water, alcohols, or aqueous-organic mixtures. The solvent's polarity and protic nature can influence the rate of the hydrolysis and the stability of the carbocation-like intermediate in acid-catalyzed openings. nih.gov For instance, in the asymmetric ring-opening of related cyclopentene oxides, solvents like n-octane have been used in continuous flow systems. mdpi.com
The following table summarizes the typical solvents used in the key synthetic steps:
| Synthetic Step | Common Solvents | Purpose and Effect |
| Hydroboration | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Solubilizes and stabilizes the borane reagent; facilitates the reaction. |
| Epoxidation | Dichloromethane (DCM), Ethyl acetate (EtOAc) | Provides a suitable medium for the epoxidizing agent. |
| Epoxide Ring-Opening | Water (H₂O), Alcohols (e.g., MeOH), Aqueous mixtures | Acts as a nucleophile and/or proton source for hydrolysis. |
Catalyst and Reagent Selection
In the hydroboration-oxidation pathway, the primary reagent is a borane source, such as borane-THF complex (BH₃·THF) or diborane (B₂H₆). libretexts.org For enhanced regioselectivity with sterically hindered alkenes, bulkier borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed, although for a simple cyclopentene system, BH₃ is generally sufficient. nih.govmasterorganicchemistry.com The oxidation step is typically carried out using an alkaline solution of hydrogen peroxide (H₂O₂), which proceeds with retention of stereochemistry. youtube.com
The epoxidation of benzyl cyclopent-3-enecarboxylate can be achieved with various oxidizing agents. Peroxy acids, particularly m-CPBA, are widely used due to their reliability and commercial availability. For asymmetric epoxidation, which would yield enantiomerically enriched this compound, chiral catalysts are necessary. Systems based on transition metals like titanium, vanadium, or chromium in combination with chiral ligands have been developed for similar substrates. youtube.comorganic-chemistry.org For example, chiral primary amine salts have been shown to catalyze the highly enantioselective epoxidation of cyclic enones. nih.govorganic-chemistry.org
The subsequent ring-opening of the epoxide can be catalyzed by either acids or bases. Acid catalysis, using mineral acids like sulfuric acid or Lewis acids, proceeds via a protonated epoxide intermediate. nih.gov In the case of unsymmetrical epoxides, the nucleophile (water) typically attacks the more substituted carbon. nih.gov Conversely, base-catalyzed hydrolysis, using hydroxides like NaOH or KOH, involves the direct SN2 attack of a hydroxide (B78521) ion on the less sterically hindered carbon of the epoxide ring. nih.gov For specific applications, such as the asymmetric ring-opening of meso-epoxides, chiral metal-salen complexes (e.g., Cr-salen) have proven to be effective catalysts. mdpi.com
A summary of key reagents and catalysts is provided in the table below:
| Reaction | Reagents/Catalysts | Role and Impact on Synthesis |
| Hydroboration | BH₃·THF, B₂H₆, 9-BBN | Source of borane for anti-Markovnikov addition to the double bond. |
| Oxidation | H₂O₂, NaOH | Oxidizes the organoborane intermediate to the alcohol with retention of stereochemistry. |
| Epoxidation | m-CPBA | Common and effective epoxidizing agent. |
| Asymmetric Epoxidation | Chiral primary amine salts, Metal-salen complexes (e.g., Cr-salen) | Induce enantioselectivity in the formation of the epoxide. |
| Acid-Catalyzed Ring-Opening | H₂SO₄, Lewis Acids | Protonates the epoxide, facilitating nucleophilic attack. |
| Base-Catalyzed Ring-Opening | NaOH, KOH | Provides a nucleophile for SN2 attack on the epoxide. |
Reaction Time and Temperature Profiling
The optimization of reaction time and temperature is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts.
For the hydroboration step, the reaction is typically conducted at low temperatures, often starting at 0 °C and then allowing the mixture to warm to room temperature. mdpi.com This controlled temperature profile helps to manage the exothermic nature of the reaction and ensures high regioselectivity. The reaction time is usually on the order of a few hours and can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material.
The oxidation of the intermediate organoborane is also generally performed at controlled temperatures, often with cooling, to manage the exothermicity of the reaction with hydrogen peroxide.
In the epoxidation reaction, the temperature can vary significantly depending on the reactivity of the alkene and the stability of the epoxidizing agent. With a reactive substrate like benzyl cyclopent-3-enecarboxylate, the reaction with m-CPBA can often be carried out at room temperature or slightly below. Asymmetric epoxidations, however, may require much lower temperatures (e.g., -20 °C to -78 °C) to achieve high levels of enantioselectivity. youtube.com Reaction times for epoxidation can range from a few hours to overnight.
The hydrolytic ring-opening of the epoxide is also temperature-dependent. Acid-catalyzed hydrolysis can often be performed at room temperature, while base-catalyzed ring-opening might require heating to proceed at a reasonable rate, especially if the epoxide is sterically hindered. Optimization studies on similar ring-opening reactions have shown that reaction times can be significantly reduced at elevated temperatures, but this may also lead to the formation of undesired byproducts. nih.gov For example, in the ring-opening copolymerization of cyclohexene (B86901) oxide, reactions are often conducted at elevated temperatures (e.g., 80 °C) for several hours. nih.gov
The table below provides a general overview of the typical reaction conditions:
| Synthetic Step | Typical Temperature | Typical Reaction Time |
| Hydroboration | 0 °C to Room Temperature | 1-4 hours |
| Oxidation | 0 °C to Room Temperature | 1-3 hours |
| Epoxidation | -78 °C to Room Temperature | 1-24 hours |
| Epoxide Ring-Opening | Room Temperature to Reflux | 1-16 hours |
It is important to note that the optimal conditions for the synthesis of this compound would require experimental determination and optimization for each specific synthetic route and scale of production.
Chemical Reactivity and Transformations of Benzyl 3 Hydroxycyclopentanecarboxylate
Reactions at the Hydroxyl Moiety
The secondary alcohol on the cyclopentane (B165970) ring is a key site for introducing structural diversity. Its reactions are characteristic of secondary alcohols and can be performed selectively in the presence of the benzyl (B1604629) ester.
Protection of the hydroxyl group as an ether or a silyl (B83357) ether is a common strategy in multi-step syntheses. Etherification can be achieved under basic conditions, for example, by deprotonating the alcohol with a strong base like sodium hydride to form an alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide or benzyl bromide) in a Williamson ether synthesis.
Silylation offers a readily cleavable protecting group. The hydroxyl group reacts with silyl halides, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine, to yield the corresponding silyl ether.
| Reaction Type | Reagents | Product |
|---|---|---|
| Methylation (Etherification) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Benzyl 3-methoxycyclopentanecarboxylate |
| Benzylation (Etherification) | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Benzyl 3-(benzyloxy)cyclopentanecarboxylate |
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Benzyl 3-((tert-butyldimethylsilyl)oxy)cyclopentanecarboxylate |
The secondary hydroxyl group can be readily oxidized to the corresponding ketone. This transformation is fundamental in accessing cyclopentanone (B42830) derivatives. A variety of reagents can accomplish this, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), or milder, more modern methods such as Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or Dess-Martin periodinane (DMP). The product of this reaction is Benzyl 3-oxocyclopentanecarboxylate.
While direct reduction of the hydroxyl group is uncommon, the benzyl ester functionality can be reduced. Notably, catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) will cleave the benzyl ester via hydrogenolysis to yield 3-hydroxycyclopentanecarboxylic acid and toluene. organic-chemistry.org
| Transformation | Reagents | Product(s) |
|---|---|---|
| Oxidation of Hydroxyl Group | Dess-Martin Periodinane (DMP) or PCC | Benzyl 3-oxocyclopentanecarboxylate |
| Reduction (Hydrogenolysis) of Benzyl Ester | H₂, Pd/C | 3-Hydroxycyclopentanecarboxylic acid and Toluene |
The hydroxyl group can be acylated to form a new ester functionality. This reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.netnih.gov For instance, reaction with acetyl chloride yields Benzyl 3-acetoxycyclopentanecarboxylate. This transformation is often used to protect the hydroxyl group or to modify the molecule's biological activity. nih.gov Direct esterification with a carboxylic acid is also possible, often requiring a catalyst and conditions to remove the water byproduct. researchgate.net
| Acylating Agent | Base/Catalyst | Product |
|---|---|---|
| Acetyl Chloride | Pyridine | Benzyl 3-acetoxycyclopentanecarboxylate |
| Benzoyl Chloride | Triethylamine | Benzyl 3-(benzoyloxy)cyclopentanecarboxylate |
| Acetic Anhydride | DMAP (4-Dimethylaminopyridine) | Benzyl 3-acetoxycyclopentanecarboxylate |
Reactions at the Carboxylate Ester Functionality
The benzyl ester is another key reactive handle on the molecule, allowing for deprotection to the parent acid or conversion to other functional groups like amides.
The benzyl ester can be cleaved back to the carboxylic acid through hydrolysis. This can be achieved under acidic conditions (acid-catalyzed hydrolysis) or, more commonly, under basic conditions in a process known as saponification. archive.org Saponification involves treating the ester with a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, in an aqueous or alcoholic solution. archive.org This irreversible reaction yields the carboxylate salt of 3-hydroxycyclopentanecarboxylic acid and benzyl alcohol. Subsequent acidification protonates the carboxylate to give the free carboxylic acid. The rate of hydrolysis of benzyl esters has been studied, indicating that it is influenced by the nature of the entire molecule. archive.org
As mentioned previously, a particularly mild and effective method for cleaving the benzyl ester is catalytic hydrogenolysis (H₂ over Pd/C), which cleanly produces the carboxylic acid and toluene, avoiding the harsh conditions of strong acid or base. organic-chemistry.org
The benzyl ester can be converted directly into an amide through reaction with an amine, a process known as aminolysis or amidification. This transformation typically requires heating the ester with the desired primary or secondary amine. The reaction can be slow and is often facilitated by using metalated amine reagents. More advanced methods, such as benzyne-mediated amidation, have also been developed for the conversion of esters to amides under mild conditions. organic-chemistry.orgresearchgate.net This reaction produces the corresponding N-substituted 3-hydroxycyclopentanecarboxamide and benzyl alcohol as a byproduct.
| Amine Reagent (R-NH₂) | Conditions | Product(s) |
|---|---|---|
| Ammonia (NH₃) | Heat | 3-Hydroxycyclopentanecarboxamide and Benzyl alcohol |
| Methylamine (CH₃NH₂) | Heat | 3-Hydroxy-N-methylcyclopentanecarboxamide and Benzyl alcohol |
Reduction to Alcohols and Aldehydes
The reduction of the benzyl ester group in benzyl 3-hydroxycyclopentanecarboxylate can lead to the formation of either the corresponding primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.
Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the benzyl ester to a primary alcohol. ic.ac.uknih.gov This transformation involves the initial formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. ic.ac.uk Due to the high reactivity of LiAlH₄, it is not possible to isolate the aldehyde intermediate in this case. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk
In contrast, the use of milder reducing agents can, in principle, allow for the selective reduction to the aldehyde. However, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. nih.govchem-station.com More specialized and sterically hindered hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), are often employed for the partial reduction of esters to aldehydes at low temperatures. While specific studies on this compound are not prevalent, the reduction of various esters to aldehydes using DIBAL-H is a well-established synthetic method.
The presence of the hydroxyl group on the cyclopentane ring can influence the stereochemical outcome of the reduction of a ketone at the 3-position, should the starting material be the corresponding 3-oxo derivative. The stereocontrol exerted by a remote hydroxyl group has been documented in the reduction of cyclic ketones, where the hydride delivery can be directed by the existing stereocenter. acs.org
| Reagent | Product(s) | Conditions | Remarks |
| Lithium Aluminum Hydride (LiAlH₄) | (3-hydroxycyclopentyl)methanol | Anhydrous Ether/THF | Complete reduction of the ester to the primary alcohol. ic.ac.uknih.gov |
| Diisobutylaluminum Hydride (DIBAL-H) | 3-hydroxycyclopentanecarbaldehyde | Low Temperature (e.g., -78 °C) | Potential for selective reduction to the aldehyde. |
Stereochemical Transformations and Epimerization Studies
The stereochemistry of the hydroxyl and benzyl ester groups on the cyclopentane ring is crucial for the biological activity and physical properties of its derivatives. Consequently, methods to control and modify these stereocenters are of significant interest.
The inversion of the stereochemistry at the C-3 hydroxyl group is a key transformation that can be achieved through several synthetic strategies. The Mitsunobu reaction is a powerful and widely used method for the stereochemical inversion of secondary alcohols. chem-station.comorganic-chemistry.org This reaction involves the activation of the hydroxyl group with a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The activated alcohol is then displaced by a nucleophile, for instance, a carboxylate like benzoic acid or p-nitrobenzoic acid, in an Sₙ2 reaction that proceeds with complete inversion of configuration. organic-chemistry.orgatlanchimpharma.com Subsequent hydrolysis of the resulting ester yields the inverted alcohol. The use of p-nitrobenzoic acid can sometimes lead to higher yields, particularly for sterically hindered alcohols. chem-station.com
The general Sₙ2 mechanism dictates that the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in the inversion of the stereocenter. libretexts.orgyoutube.com This principle is fundamental to achieving stereochemical inversion in reactions like the Mitsunobu protocol.
The existing stereocenters in this compound can direct the stereochemical outcome of subsequent reactions at other positions on the ring, a phenomenon known as remote stereocontrol. The hydroxyl group, in particular, can influence the facial selectivity of reactions at the C-1 carbonyl group (if the benzyl ester were to be converted to a ketone) or at adjacent carbon atoms.
Studies on related systems have demonstrated that a remote hydroxyl group can effectively control the stereochemistry of hydride reduction of a ketone. acs.org This control is often attributed to the formation of a chelated intermediate with the metal hydride reagent, which blocks one face of the cyclopentane ring and directs the hydride attack to the opposite face. The stereochemical outcome is dependent on the relative orientation (cis or trans) of the hydroxyl group and the reacting center.
Epimerization, the change in configuration at one of several stereocenters in a molecule, can be a competing or a desired process. For instance, the epimerization of a trans-diol to a cis-diol has been achieved through a transient dynamic process involving the formation of a boronic ester intermediate. princeton.edu While not directly demonstrated for this compound, such methodologies could potentially be applied to interconvert its diastereomers. The conditions for epimerization can vary, but it is often promoted by acidic or basic conditions, or by heating. nih.govwmich.edu
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the chemical transformations of this compound is essential for optimizing reaction conditions and predicting product outcomes.
The stereochemical outcomes of reactions involving the cyclopentane ring are often rationalized by analyzing the transition state energies. For instance, in the hydride reduction of a ketone, the stereoselectivity is determined by the relative energies of the transition states leading to the different diastereomeric alcohol products. nih.govresearchgate.net Computational studies, often employing density functional theory (DFT), can be used to model these transition states. nih.govresearchgate.net
For reactions on the cyclopentane ring, the conformational flexibility of the ring must be considered. Cyclopentane exists in envelope and twist conformations, and the substituents will preferentially occupy positions that minimize steric strain. ic.ac.uk The transition state for a given reaction will adopt a conformation that minimizes its energy. For example, in the reaction of cyclopentane with a hydroxyl radical, the transition state is chiral and has a non-planar geometry. rsc.orgnih.gov The torsional and ring-puckering anharmonicities can have a significant impact on the calculated reaction rates. researchgate.net
The direct observation and characterization of reaction intermediates can provide invaluable insight into a reaction mechanism. In the context of the reactions of this compound, several types of intermediates can be postulated.
In the reduction of the benzyl ester with LiAlH₄, a tetrahedral intermediate is formed upon the addition of the first hydride ion. This intermediate then collapses to form an aldehyde, which is subsequently reduced. ic.ac.uk While these intermediates are typically transient and not isolated, their existence is well-supported by mechanistic studies of ester reductions.
In reactions involving the hydroxyl group, such as the Mitsunobu reaction, a key intermediate is the alkoxyphosphonium salt formed by the reaction of the alcohol with the triphenylphosphine-azodicarboxylate adduct. organic-chemistry.org This intermediate is highly reactive and is readily displaced by the nucleophile.
Advanced Spectroscopic and Chromatographic Characterization Methods for Benzyl 3 Hydroxycyclopentanecarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. For Benzyl (B1604629) 3-hydroxycyclopentanecarboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework and the spatial relationships between atoms.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment, while the splitting patterns (multiplicity) in the ¹H NMR spectrum reveal the number of neighboring protons.
The structure of Benzyl 3-hydroxycyclopentanecarboxylate contains distinct regions: a monosubstituted benzene (B151609) ring, a benzylic methylene (B1212753) group, an ester linkage, and a hydroxyl-substituted cyclopentane (B165970) ring. The expected chemical shifts are derived from the characteristic values for these fragments. For example, protons of the benzene ring are expected in the aromatic region (~7.3 ppm), while the benzylic protons (CH₂) typically appear around 5.1 ppm. rsc.orgchemicalbook.com The proton on the carbon bearing the hydroxyl group (CH-OH) would likely resonate between 3.5 and 4.5 ppm. The remaining cyclopentane ring protons would produce complex signals in the aliphatic region (1.5-3.0 ppm).
In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most deshielded, appearing around 175 ppm. rsc.org Carbons of the aromatic ring are found between 128 and 136 ppm, while the benzylic carbon is expected near 67 ppm. rsc.org The carbon attached to the hydroxyl group would be in the 70-80 ppm range, with the other cyclopentane carbons appearing at higher fields.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | ~7.35 | Multiplet |
| Benzylic (CH₂) | ~5.1 | Singlet |
| Methine (CH-OH) | ~4.2 | Multiplet |
| Methine (CH-COOR) | ~2.9 | Multiplet |
| Cyclopentane (CH₂) | 1.7 - 2.2 | Multiplets |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~175 |
| Aromatic (C-ipso) | ~136 |
| Aromatic (CH) | ~128 |
| Methine (CH-OH) | ~75 |
| Benzylic (CH₂) | ~67 |
| Methine (CH-COOR) | ~45 |
| Cyclopentane (CH₂) | 30 - 40 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would show correlations between the adjacent protons on the cyclopentane ring, allowing for the mapping of the ring's proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom to which they are attached (¹JCH coupling). columbia.eduyoutube.com This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~5.1 ppm would show a cross-peak with the carbon signal at ~67 ppm, confirming the assignment of the benzylic CH₂ group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). columbia.edu This is key for connecting different functional groups. Important HMBC correlations would include:
From the benzylic protons (~5.1 ppm) to the ester carbonyl carbon (~175 ppm).
From the cyclopentane protons to the ester carbonyl carbon.
From the benzylic protons to the ipso-carbon of the benzene ring (~136 ppm).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify atoms that are close in space, regardless of whether they are connected by bonds. They are particularly useful for determining stereochemistry. For this compound, NOESY/ROESY could be used to establish the relative stereochemistry of the substituents on the cyclopentane ring (i.e., whether the hydroxyl and the ester groups are cis or trans to each other).
This compound possesses at least two stereocenters, leading to the possibility of multiple stereoisomers (enantiomers and diastereomers). Determining the absolute configuration often requires specialized techniques. Chiral shift reagents (CSRs), typically lanthanide complexes, can be added to the NMR sample. They form diastereomeric complexes with the enantiomers of the analyte, causing the NMR signals for each enantiomer to appear at different chemical shifts (enantiodifferentiation), allowing for the determination of enantiomeric excess. A related method is the use of chiral derivatizing agents, which react with the molecule to form diastereomers that are inherently distinguishable by NMR. More advanced strategies may also involve a combination of chemical degradation and analysis, such as chiral liquid chromatography-mass spectrometry (LC-MS). beilstein-archives.org
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a sample. youtube.comresearchgate.net
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). youtube.com The absorption bands are characteristic of specific functional groups. researchgate.netlibretexts.org For this compound, the key expected absorptions are:
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |
| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium |
| Ester (C=O) | Stretch | ~1735 | Strong, Sharp |
| Aromatic (C=C) | Stretch | 1600, 1450 | Medium-Weak |
The presence of a strong, broad band in the 3500-3200 cm⁻¹ region is a clear indicator of the hydroxyl group. libretexts.org A very strong, sharp peak around 1735 cm⁻¹ is definitive for the ester carbonyl group. researchgate.netspectroscopyonline.com The region from 1300-1000 cm⁻¹ will contain strong C-O stretching signals from both the ester and alcohol moieties. rsc.org
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds with large dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds. For this compound, the aromatic C=C ring stretching vibrations would give rise to strong Raman signals. Raman spectroscopy has significant advantages for certain applications, such as its ability to measure in aqueous solutions and its suitability for online process monitoring in chemical manufacturing. nih.gov It could be employed to monitor the synthesis or conversion of this compound in a reaction mixture by tracking the appearance or disappearance of its characteristic Raman peaks.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for the structural elucidation and purity assessment of this compound. It provides critical information regarding the compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound, which is C₁₃H₁₆O₃. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
For this compound, the expected exact mass can be calculated and compared with the experimentally determined value. The high accuracy of HRMS provides strong evidence for the correct elemental composition, a crucial step in structural verification. While a specific high-resolution mass spectrum for this compound is not publicly available, a standard gas chromatography-mass spectrometry (GCMS) analysis has reported an m/z of 220.08, which is consistent with the compound's molecular weight. google.com
Table 1: Theoretical vs. Observed Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₆O₃ |
| Theoretical Monoisotopic Mass | 220.1099 u |
| Nominal Mass | 220 u |
| Observed GCMS m/z | 220.08 google.com |
Fragmentation Pattern Analysis
In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged fragments. The analysis of this fragmentation pattern provides valuable insights into the compound's structure. Key fragment ions can be predicted based on the structure of the molecule, which includes a benzyl ester and a hydroxycyclopentane moiety.
Expected fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, 91 u) or the tropylium (B1234903) ion, a common fragment for benzyl-containing compounds. Other significant fragmentation could arise from the cyclopentane ring, such as the loss of a water molecule (H₂O, 18 u) from the hydroxyl group, or cleavage of the ester bond. The identification of these characteristic fragments helps to piece together the molecular structure.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) would offer a more detailed structural analysis of this compound. In an MS/MS experiment, a specific precursor ion, such as the molecular ion at m/z 220, is selected and subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a series of product ions.
The resulting MS/MS spectrum provides unambiguous evidence for the connectivity of the atoms within the molecule. For instance, by isolating the molecular ion and inducing fragmentation, one could confirm the presence of the benzyl and hydroxycyclopentanecarboxylate substructures by observing their characteristic daughter ions. This technique is particularly useful for distinguishing between isomers that might produce similar initial mass spectra.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a chiral molecule. For this compound, which can exist as different stereoisomers (enantiomers and diastereomers), obtaining a single crystal suitable for X-ray diffraction would be invaluable.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. The data generated allows for the creation of a detailed 3D model of the molecule, revealing the precise spatial orientation of the hydroxyl and benzyl carboxylate groups on the cyclopentane ring. This information is crucial for understanding the compound's biological activity and for its use in stereospecific synthesis. To date, the crystal structure of this compound has not been reported in publicly accessible databases.
Chromatographic Purity and Isomeric Purity Assessment
Chromatographic techniques are essential for assessing the purity of this compound, including the separation and quantification of any isomeric impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. Due to the presence of two chiral centers in the molecule, it can exist as two pairs of enantiomers (cis and trans diastereomers). Chiral HPLC methods have been developed to separate these stereoisomers.
One documented method utilizes a Chiralpak AD column with a mobile phase of 98:2 hexane:ethanol at a flow rate of 0.96 mL/min. core.ac.uk This method successfully separates the cis and trans isomers, with distinct retention times for the (1S,3R)-cis-isomer and the (1R,3S)-cis-isomer, as well as their trans counterparts. core.ac.uk The ability to resolve these isomers is critical for quality control and for ensuring the stereochemical integrity of the compound in research and manufacturing. A patent also describes the successful separation of a diastereomeric mixture of (1S)-benzyl 3-hydroxycyclopentanecarboxylate using a chiral column. google.com
Table 2: Reported Chiral HPLC Separation of this compound Isomers core.ac.uk
| Isomer | Retention Time (min) |
| (1S,3R)-cis-isomer | 25 |
| (1R,3S)-cis-isomer | 29 |
| (1R,3R)-trans-isomer | 37 |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC is primarily utilized to assess the purity of a sample, identify potential impurities, and monitor the progress of a reaction. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the compound and its byproducts based on their mass spectra.
The analysis of benzyl esters and cyclopentane derivatives by GC is a well-established practice. For a compound like this compound, a typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The selection of the stationary phase is crucial for achieving good resolution between the analyte and any impurities.
Research Findings:
While specific, detailed research findings on the GC analysis of this compound are not extensively published, general methodologies for similar compounds provide a strong basis for its characterization. For instance, the GC analysis of benzyl-containing compounds often employs columns like the DB-5MS, which is a (5%-phenyl)-methylpolysiloxane phase, known for its versatility and robustness.
The oven temperature program is a critical parameter that is optimized to ensure efficient separation. A typical program would start at a lower temperature to allow for the separation of more volatile components, followed by a ramp to a higher temperature to elute the main compound and any less volatile impurities. The injector and detector temperatures are also optimized to ensure efficient vaporization of the sample and to prevent condensation.
A hypothetical GC method for the analysis of this compound is presented in the table below. This data is representative of typical conditions used for similar analytes.
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) or 230 °C (MS ion source) |
| Expected Retention Time | ~12-15 minutes (This is an estimate and would require experimental verification) |
This table is a representation of a plausible GC method and is not based on published experimental data for this specific compound.
Under these conditions, this compound would be expected to elute as a sharp, well-defined peak. The presence of other peaks would indicate impurities, which could be starting materials, byproducts of the synthesis, or degradation products. When using a mass spectrometer as the detector, the resulting mass spectrum would provide a unique fragmentation pattern that can be used to confirm the identity of the compound.
Computational Chemistry and Theoretical Studies of Benzyl 3 Hydroxycyclopentanecarboxylate
Reaction Mechanism Elucidation through Computational Modeling
Reaction Pathway Mapping
Reaction pathway mapping, often accomplished through methods like intrinsic reaction coordinate (IRC) calculations, connects the optimized transition state to the corresponding reactants and products on the potential energy surface. This ensures that the identified transition state is indeed the correct one for the reaction of interest. Global reaction route mapping can be a more extensive process, aiming to uncover all possible isomerization and dissociation pathways for a given chemical system. mdpi.com
For Benzyl (B1604629) 3-hydroxycyclopentanecarboxylate, mapping the reaction pathway for its formation would illuminate the step-by-step geometric changes occurring during the reaction. For instance, in an enzyme-catalyzed kinetic resolution to produce an enantiomerically pure form of the molecule, reaction pathway mapping could detail the approach of the substrate to the active site, the formation of the tetrahedral intermediate, and the final release of the product. These calculations provide a dynamic picture of the reaction mechanism.
Stereochemical Prediction and Verification
Computational chemistry is an invaluable tool for predicting the stereochemical outcome of reactions. For a molecule like Benzyl 3-hydroxycyclopentanecarboxylate, which contains chiral centers, understanding and predicting the diastereoselectivity and enantioselectivity of its synthesis is crucial.
Diastereoselectivity and Enantioselectivity Modeling
The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. By computationally modeling the transition states leading to the different possible stereoisomers of this compound, the most likely product can be predicted. The difference in the free energies of these transition states (ΔΔG‡) is directly related to the ratio of the products.
For example, in the reduction of a ketone precursor to form the hydroxyl group of this compound, two diastereomers could be formed. Computational modeling would involve:
Identifying all possible transition state structures leading to the different stereoisomers.
Optimizing the geometry of each of these transition states.
Calculating their relative free energies.
A lower energy transition state implies a faster reaction rate and thus a greater abundance of that particular stereoisomer in the product mixture.
The following table illustrates the type of data that would be generated from such a study.
| Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio |
| TS leading to (1R, 3R)-isomer | 0.0 | >99 |
| TS leading to (1R, 3S)-isomer | 3.5 | <1 |
Note: This table is illustrative. The values are hypothetical and serve to demonstrate the output of such a computational study.
Rational Design of Stereoselective Catalysts and Reagents
Computational modeling not only predicts stereochemical outcomes but also aids in the rational design of new catalysts and reagents to improve selectivity. nih.gov By understanding the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between a catalyst and the substrate in the transition state, modifications can be proposed to enhance the desired stereoselectivity.
For the synthesis of a specific stereoisomer of this compound, a chiral catalyst could be computationally designed. Different catalyst scaffolds and substituents would be modeled in complex with the substrate's transition state. The goal would be to identify a catalyst structure that significantly lowers the energy of the transition state leading to the desired product while increasing the energy of the transition states leading to unwanted stereoisomers. This in silico screening process can drastically reduce the experimental effort required to discover effective stereoselective catalysts.
Synthetic Utility of Benzyl 3 Hydroxycyclopentanecarboxylate As a Chiral Building Block
Precursor to Complex Cyclopentanoid Structures
The chiral 3-hydroxycyclopentanecarboxylate scaffold is a valuable starting point for the synthesis of various complex natural products and their analogs. The relative stereochemistry of the hydroxyl and ester groups provides a template for introducing further stereocenters with high control.
Key Transformations and Applications:
Oxidation and Elaboration: The secondary alcohol can be oxidized to a ketone, yielding a cyclopentanone (B42830) derivative. This ketone then serves as a handle for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Michael additions, and Grignard reactions, to build up more complex carbon skeletons.
Prostaglandin (B15479496) Synthesis: The cyclopentane (B165970) ring is the core structure of prostaglandins (B1171923), a class of biologically active lipids. Chiral 3-hydroxycyclopentane derivatives are key intermediates in many total syntheses of prostaglandins and their analogs. The existing stereocenter helps to direct the stereochemistry of subsequent transformations.
Jasmonate Analogs: Jasmone and related jasmonates are plant hormones characterized by a cyclopentenone ring. Benzyl (B1604629) 3-hydroxycyclopentanecarboxylate can be converted to cyclopentenone intermediates through dehydration and subsequent functional group manipulations, providing access to this important class of compounds.
| Precursor | Target Molecule Class | Key Transformation(s) |
| Benzyl 3-hydroxycyclopentanecarboxylate | Prostaglandins | Oxidation, Wittig reaction, stereoselective reduction |
| This compound | Jasmonates | Dehydration, allylic oxidation |
| This compound | Chiral Cyclopentenones | Oxidation, elimination |
Role in the Synthesis of Carbocyclic Derivatives
Carbocyclic nucleosides are a class of antiviral and anticancer agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane (B81311) ring. This modification often imparts greater metabolic stability to the molecule. This compound is an ideal starting material for the synthesis of such carbocyclic nucleoside analogs.
The hydroxyl group can be converted into a leaving group (e.g., a tosylate or mesylate) and then displaced with a nucleobase (such as adenine, guanine, cytosine, thymine, or uracil) in an SN2 reaction. The stereochemistry of the hydroxyl group dictates the stereochemistry of the resulting nucleoside analog. The benzyl ester can then be hydrolyzed to the free carboxylic acid or reduced to a hydroxymethyl group, mimicking the 5'-hydroxyl of a natural nucleoside.
Synthetic Strategy for Carbocyclic Nucleosides:
Activation of the Hydroxyl Group: Conversion of the alcohol to a good leaving group (e.g., tosylate, mesylate).
Nucleobase Coupling: Displacement of the leaving group with a desired purine (B94841) or pyrimidine (B1678525) base.
Ester Manipulation: Hydrolysis of the benzyl ester to the carboxylic acid or reduction to the primary alcohol.
A number of carbocyclic nucleoside analogs have been synthesized from cyclopentane precursors and have shown biological activity. For instance, carbocyclic analogs of adenosine (B11128) and uridine (B1682114) have been prepared and evaluated for their antiviral and cytostatic activities.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. The functional groups of this compound make it a suitable candidate for participation in MCRs.
Passerini and Ugi Reactions: The carboxylic acid, which can be unmasked from the benzyl ester, can participate in isocyanide-based MCRs like the Passerini and Ugi reactions. These reactions are highly valuable for the rapid generation of peptide-like scaffolds and other complex amides.
Pauson-Khand Reaction: The cyclopentane ring can be derived from a cyclopentenone precursor, which itself can be synthesized via a Pauson-Khand reaction of an alkyne, an alkene, and carbon monoxide. This provides a convergent route to functionalized cyclopentenones that can then be reduced to the corresponding 3-hydroxycyclopentane derivatives.
Reactions involving the Hydroxyl Group: The hydroxyl group can act as a nucleophile in various MCRs. For example, it can participate in variants of the Biginelli reaction or other condensation reactions to form heterocyclic structures fused to the cyclopentane ring.
The ability to incorporate this chiral building block into MCRs significantly expands the diversity of accessible molecular scaffolds.
Derivatization for Specialized Organic Scaffolds
The hydroxyl and carboxylate functionalities of this compound are ripe for derivatization, allowing for the creation of a wide range of specialized organic scaffolds for applications in medicinal chemistry and materials science.
Derivatization of the Hydroxyl Group:
Ethers and Esters: The hydroxyl group can be readily converted into a variety of ethers (e.g., methyl, ethyl, silyl (B83357) ethers) or esters (e.g., acetate (B1210297), benzoate). This can be used to modulate the polarity and biological activity of the molecule or to introduce a point of attachment for other molecular fragments.
Azides and Amines: Conversion of the hydroxyl group to an azide (B81097) via a Mitsunobu reaction or by displacement of a sulfonate ester allows for the introduction of a nitrogen-containing functional group. The azide can then be reduced to an amine or used in "click" chemistry reactions (e.g., Huisgen cycloaddition) to link the cyclopentane scaffold to other molecules.
Derivatization of the Carboxylate Group:
Amides: The benzyl ester can be converted to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy for building libraries of compounds for drug discovery.
Other Esters: Transesterification allows for the replacement of the benzyl group with other alkyl or aryl groups, which can fine-tune the properties of the molecule.
Reduction to Alcohol: The ester can be reduced to a primary alcohol, providing a diol scaffold with defined stereochemistry.
The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the chiral cyclopentane core, facilitating the development of new bioactive compounds and functional materials.
Future Research Trajectories and Challenges in the Study of Benzyl 3 Hydroxycyclopentanecarboxylate
Development of More Sustainable and Environmentally Benign Synthetic Routes
The conventional synthesis of Benzyl (B1604629) 3-hydroxycyclopentanecarboxylate typically involves the reduction of Benzyl 3-oxocyclopentanecarboxylate. A common method employs sodium borohydride (B1222165) in ethanol to achieve this transformation. While effective, this route presents opportunities for the development of more sustainable and environmentally friendly alternatives. Future research is expected to focus on several key areas to improve the green credentials of this synthesis.
One promising avenue is the exploration of biocatalysis . The use of enzymes, either as isolated catalysts or within whole-cell systems, offers high selectivity and activity under mild reaction conditions. Ketoreductases, for instance, could be employed for the asymmetric reduction of the parent ketoester, potentially yielding high enantiomeric excess of the desired chiral alcohol. This approach aligns with the principles of green chemistry by utilizing biodegradable and non-toxic catalysts.
Another area of development lies in catalytic hydrogenation . Replacing metal hydrides with catalytic amounts of transition metals and molecular hydrogen as the reductant would significantly improve the atom economy of the reaction. Research into novel, highly efficient, and selective catalysts for this transformation will be crucial.
Furthermore, the choice of solvents plays a significant role in the environmental impact of a synthetic process. Future studies will likely investigate the use of greener solvents, such as bio-derived solvents or supercritical fluids, to replace traditional organic solvents like ethanol.
The development of these sustainable routes presents challenges in terms of catalyst stability, reaction optimization, and scalability. However, the potential benefits of reduced waste, lower energy consumption, and improved safety make this a critical area of future research.
Advancements in High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of new applications and derivatives of Benzyl 3-hydroxycyclopentanecarboxylate, advancements in high-throughput synthesis and screening are essential. These methodologies allow for the rapid generation and evaluation of a large number of compounds, significantly speeding up the research and development process.
Future research in this area will likely focus on the implementation of automated synthesis platforms . These systems can perform multiple reactions in parallel, utilizing pre-packaged reagent cartridges to streamline the synthesis of a library of derivatives. This approach minimizes manual intervention, improves reproducibility, and allows for the exploration of a wider range of reaction conditions and starting materials.
In conjunction with high-throughput synthesis, the development of rapid and efficient screening techniques is paramount. For a chiral molecule like this compound, methods for the high-throughput determination of enantiomeric excess are particularly valuable. Fluorescence-based assays, for example, can provide a quick and sensitive measure of enantiopurity, enabling the rapid screening of asymmetric reactions.
The primary challenges in this domain include the adaptation of existing automated platforms for the specific chemistry of cyclopentane (B165970) derivatives and the development of robust and universally applicable screening assays. Overcoming these hurdles will be key to unlocking the full potential of this compound in various fields.
Exploration of Novel Reactivity Patterns
A thorough understanding of the chemical reactivity of this compound is fundamental to its application in the synthesis of more complex molecules. Future research will undoubtedly delve into exploring novel reactivity patterns beyond the standard transformations of the hydroxyl and ester functionalities.
Key areas of investigation will likely include:
Functionalization of the cyclopentane ring: Exploring reactions that selectively modify the cyclopentane backbone will open up avenues for creating a diverse range of analogues with unique structural and electronic properties.
Ring-opening reactions: Investigating conditions that can induce the selective opening of the cyclopentane ring could provide access to novel acyclic structures that are not easily accessible through other synthetic routes.
Derivatization of the hydroxyl and ester groups: While standard derivatization is known, exploring more advanced and selective transformations of these functional groups will continue to be an area of interest. This could involve the use of novel catalysts to achieve transformations that are not possible with conventional methods.
The challenge in exploring novel reactivity lies in the potential for multiple reactive sites within the molecule, leading to issues with selectivity. Developing highly selective reaction conditions and catalysts will be a major focus of future synthetic efforts.
Interdisciplinary Research Integrating Advanced Analytical Techniques
A deeper understanding of the structure, properties, and behavior of this compound will be achieved through the integration of advanced analytical techniques in an interdisciplinary research setting. While standard techniques like NMR and mass spectrometry are routinely used, more sophisticated methods can provide unprecedented insights.
Future research will benefit from the application of:
Chiral High-Performance Liquid Chromatography (HPLC): Advanced chiral stationary phases will be crucial for the accurate and efficient separation and quantification of the enantiomers of this compound and its derivatives.
Advanced NMR Spectroscopy: Two-dimensional and multi-dimensional NMR techniques will be invaluable for the unambiguous structural elucidation of complex derivatives and for studying conformational dynamics.
High-Resolution Mass Spectrometry (HRMS): HRMS will provide precise mass measurements, aiding in the confirmation of elemental compositions and the identification of unknown byproducts and metabolites.
X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction will provide definitive proof of the three-dimensional structure and absolute stereochemistry.
The main challenge in this area is the need for access to specialized instrumentation and the expertise to interpret the complex data generated. Collaborative efforts between synthetic chemists, analytical chemists, and spectroscopists will be essential to fully leverage the power of these techniques.
Computational Design for Enhanced Synthetic Efficiency and Selectivity
In recent years, computational chemistry has emerged as a powerful tool for understanding and predicting chemical reactivity, and it is poised to play a significant role in the future study of this compound. By employing theoretical models, researchers can design more efficient and selective synthetic routes, reducing the need for extensive empirical experimentation.
Future computational studies are expected to focus on:
Catalyst Design: Quantum mechanical calculations can be used to model the interaction between catalysts and substrates, enabling the in-silico design of new catalysts with enhanced activity and selectivity for the synthesis of this compound.
Reaction Mechanism Elucidation: Computational methods can be used to map out the detailed reaction pathways for various transformations, providing insights into the factors that control selectivity and allowing for the rational optimization of reaction conditions.
Prediction of Properties: Theoretical calculations can be used to predict various physicochemical properties of this compound and its derivatives, aiding in the design of molecules with desired characteristics.
The primary challenge in computational design lies in the accuracy of the theoretical models and the computational cost of the calculations. Continued advancements in computational hardware and software will be necessary to tackle increasingly complex chemical systems.
Q & A
Q. What are the primary synthetic routes for Benzyl 3-hydroxycyclopentanecarboxylate, and how can reaction conditions be optimized?
Methodological Answer:
- Cyclopentanone-based synthesis : React cyclopentanone derivatives with benzyl alcohol under acid catalysis (e.g., H₂SO₄) to form the ester linkage. Optimize temperature (60–80°C) and solvent polarity (e.g., THF or dichloromethane) to enhance yield .
- Hydroxycyclopentanecarboxylic acid activation : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI to activate the carboxylic acid group before benzylation. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixture) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the ester linkage (δ ~4.3 ppm for benzyl CH₂) and cyclopentane ring protons. Compare with literature data for stereochemical assignment .
- Mass spectrometry : Perform HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., [M+Na]⁺ peak).
- Thermal analysis : DSC (Differential Scanning Calorimetry) can identify melting points and polymorphic transitions, critical for stability studies .
Advanced Research Questions
Q. How does stereochemistry at the 3-hydroxy group influence the reactivity and biological activity of this compound?
Methodological Answer:
- Stereoselective synthesis : Use chiral catalysts (e.g., Sharpless dihydroxylation) or enzymatic resolution to isolate enantiomers. Compare reaction kinetics and byproduct profiles .
- Biological assays : Test enantiomers against cancer cell lines (e.g., MCF-7) to assess cytotoxicity. The (R)-enantiomer may show enhanced activity due to stereospecific enzyme interactions .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like cyclooxygenase-2 (COX-2) .
Q. What strategies resolve contradictions in solubility and stability data reported for this compound?
Methodological Answer:
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λ = 254 nm). Discrepancies may arise from polymorphic forms or hydration states .
- Accelerated stability studies : Store samples under varied conditions (40°C/75% RH) for 4 weeks. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., ester cleavage) .
- Cross-validate methods : Compare X-ray crystallography (for crystal structure) with DFT calculations to reconcile conflicting stability indices .
Q. How can researchers leverage structural analogs to improve the pharmacokinetic profile of this compound?
Methodological Answer:
- Analog design : Introduce substituents (e.g., methyl or fluorine) at the cyclopentane ring to modulate lipophilicity (calculate logP via ChemAxon). For example, 3-(4-methylbenzyl) analogs may enhance metabolic stability .
- In vitro ADME profiling : Use Caco-2 cell monolayers to assess permeability and microsomal assays (human liver microsomes) to quantify metabolic clearance .
- SAR analysis : Correlate structural modifications (e.g., ester vs. amide derivatives) with bioactivity using heatmaps and PCA (Principal Component Analysis) .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound and Analogs
| Property | This compound | 3-(4-Methylbenzyl) Analog |
|---|---|---|
| Molecular Weight (g/mol) | 234.28 | 248.31 |
| logP | 2.5 | 3.1 |
| Solubility (mg/mL, DMSO) | 45 | 28 |
| Melting Point (°C) | 98–102 | 105–108 |
| Metabolic Stability (HLM) | 55% remaining after 1 h | 72% remaining after 1 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
